molecular formula C19H17ClN4O2 B11989391 3-(2-chlorophenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(2-chlorophenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11989391
M. Wt: 368.8 g/mol
InChI Key: PNYGKNFLMQZBER-CIAFOILYSA-N
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Description

3-(2-CHLOROPHENYL)-N’-(1-(4-MEO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-N’-(1-(4-MEO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 4-methoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis or catalytic methods may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-N’-(1-(4-MEO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-CHLOROPHENYL)-N’-(1-(4-MEO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.

Biology

In biological research, this compound is studied for its potential as a bioactive agent. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of new drugs targeting specific diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, 3-(2-CHLOROPHENYL)-N’-(1-(4-MEO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-N’-(1-(4-MEO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(2-Chlorophenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide

Uniqueness

Compared to similar compounds, 3-(2-CHLOROPHENYL)-N’-(1-(4-MEO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of both chlorophenyl and methoxyphenyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17ClN4O2/c1-12(13-7-9-14(26-2)10-8-13)21-24-19(25)18-11-17(22-23-18)15-5-3-4-6-16(15)20/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

PNYGKNFLMQZBER-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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